molecular formula C9H7ClF3NO2 B1408462 Ethyl 2-chloro-3-(trifluoromethyl)isonicotinate CAS No. 1227575-51-0

Ethyl 2-chloro-3-(trifluoromethyl)isonicotinate

Cat. No. B1408462
M. Wt: 253.6 g/mol
InChI Key: LSUBMRFRZDJVGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of trifluoromethylpyridines, which includes Ethyl 2-chloro-3-(trifluoromethyl)isonicotinate, is a topic of active research . Various methods have been reported, such as the chlorination of 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC .


Molecular Structure Analysis

The molecular structure of Ethyl 2-chloro-3-(trifluoromethyl)isonicotinate is represented by the formula C9H7ClF3NO2. The compound contains nine carbon atoms, seven hydrogen atoms, one chlorine atom, three fluorine atoms, one nitrogen atom, and two oxygen atoms.


Chemical Reactions Analysis

Trifluoromethylpyridines, including Ethyl 2-chloro-3-(trifluoromethyl)isonicotinate, are used in various chemical reactions due to their unique physicochemical properties . They are used in the protection of crops from pests and are also used in the pharmaceutical and veterinary industries .


Physical And Chemical Properties Analysis

Ethyl 2-chloro-3-(trifluoromethyl)isonicotinate has a molecular weight of 253.6 g/mol. More detailed physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.

Scientific Research Applications

Electrolytic Partial Fluorination

Ethyl isonicotinate has been used in electrolytic partial fluorination, specifically in anodic monofluorination processes. This approach yielded the desired fluorinated product, 2-fluoroisonicotinate, demonstrating the potential of ethyl isonicotinate in fluorination chemistry (Konno, Shimojo, & Fuchigami, 1998).

Synthesis of Coordination Polymers

Research has shown that direct reactions between CuI and ethyl isonicotinate can lead to the formation of coordination polymers with significant photoluminescence and semiconductive properties. This suggests its utility in materials science for creating substances with unique optical and electrical characteristics (Hassanein et al., 2015).

Diverse Trifluoromethyl Heterocycles Synthesis

Ethyl isonicotinate has been utilized as a precursor for the synthesis of a wide range of trifluoromethyl heterocycles. These compounds have applications in various fields, including pharmaceuticals and agrochemicals (Honey, Pasceri, Lewis, & Moody, 2012).

Enzymatic Synthesis of Isoniazid

Ethyl isonicotinate has been employed in the enzymatic synthesis of isoniazid, an important agent in the treatment of tuberculosis. This method offers an alternative to traditional chemical synthesis, potentially enhancing the efficiency and selectivity of the process (Yadav, Joshi, & Lathi, 2005).

Future Directions

The future directions of research on Ethyl 2-chloro-3-(trifluoromethyl)isonicotinate and similar compounds are promising. Trifluoromethylpyridines are being increasingly used in the agrochemical, pharmaceutical, and functional materials fields . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

ethyl 2-chloro-3-(trifluoromethyl)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NO2/c1-2-16-8(15)5-3-4-14-7(10)6(5)9(11,12)13/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSUBMRFRZDJVGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NC=C1)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-chloro-3-(trifluoromethyl)isonicotinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-chloro-3-(trifluoromethyl)isonicotinate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-chloro-3-(trifluoromethyl)isonicotinate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-chloro-3-(trifluoromethyl)isonicotinate
Reactant of Route 4
Ethyl 2-chloro-3-(trifluoromethyl)isonicotinate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-chloro-3-(trifluoromethyl)isonicotinate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-chloro-3-(trifluoromethyl)isonicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.